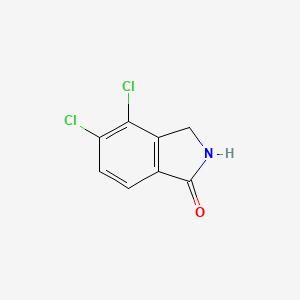
4,5-二氯异吲哚啉-1-酮
描述
4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO It belongs to the class of isoindolinones, which are characterized by a fused benzopyrrole ring system
科学研究应用
4,5-Dichloroisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
Target of Action
The primary target of 4,5-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
4,5-Dichloroisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .
Biochemical Pathways
The interaction of 4,5-Dichloroisoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and its inhibition can disrupt cell cycle progression, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 4,5-Dichloroisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed chemically reactive soft molecules, influencing their anti-cancer activity .
Result of Action
The result of 4,5-Dichloroisoindolin-1-one’s action is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt cell cycle progression, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .
生化分析
Biochemical Properties
4,5-Dichloroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. Studies have shown that 4,5-Dichloroisoindolin-1-one can interact with the active amino acid residues of CDK7, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This interaction is significant because it can potentially lead to the development of new cancer therapies, particularly for hormone-dependent breast cancer .
Cellular Effects
4,5-Dichloroisoindolin-1-one has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, 4,5-Dichloroisoindolin-1-one can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
The molecular mechanism of 4,5-Dichloroisoindolin-1-one involves its binding interactions with biomolecules, particularly CDK7. The compound forms stable hydrogen bonds with key amino acid residues in the active site of CDK7, leading to enzyme inhibition . This inhibition affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis. Additionally, 4,5-Dichloroisoindolin-1-one’s chemical properties, such as high global softness and low global hardness, contribute to its reactivity and effectiveness as an inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichloroisoindolin-1-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, maintaining its inhibitory effects on CDK7 over extended periods . Long-term studies have indicated that 4,5-Dichloroisoindolin-1-one can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4,5-Dichloroisoindolin-1-one vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits CDK7 without causing significant toxicity . At higher doses, 4,5-Dichloroisoindolin-1-one can exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
4,5-Dichloroisoindolin-1-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of CDK7 affects the transcriptional regulation of genes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4,5-Dichloroisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms of 4,5-Dichloroisoindolin-1-one is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 4,5-Dichloroisoindolin-1-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals contribute to the precise localization of 4,5-Dichloroisoindolin-1-one, enhancing its effectiveness as a therapeutic agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be chlorinated to yield 4,5-Dichloroisoindolin-1-one .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dichloroisoindolin-1-one may involve large-scale condensation reactions followed by chlorination under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4,5-Dichloroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
相似化合物的比较
Isoindoline-1,3-dione: A closely related compound with similar structural features.
N-Substituted isoindolinones: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Indole derivatives: Compounds with an indole ring system, which share some structural similarities with isoindolinones.
Uniqueness: 4,5-Dichloroisoindolin-1-one is unique due to the presence of chlorine atoms at the 4 and 5 positions, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
属性
IUPAC Name |
4,5-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDFOAOUUPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633256 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75570-99-9 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
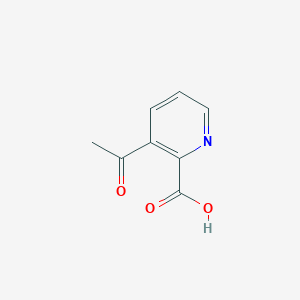

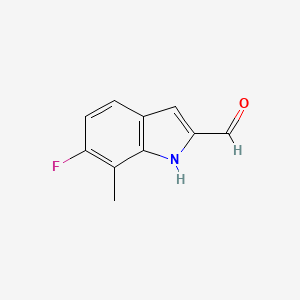
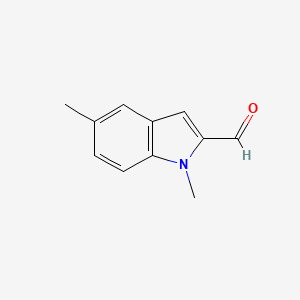

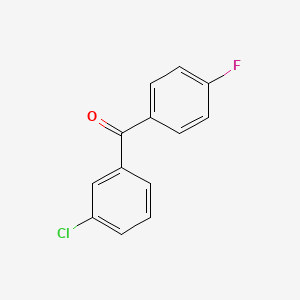



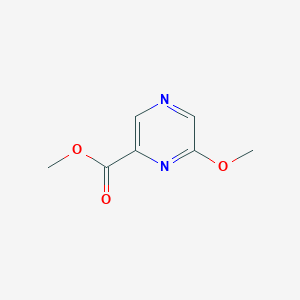
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

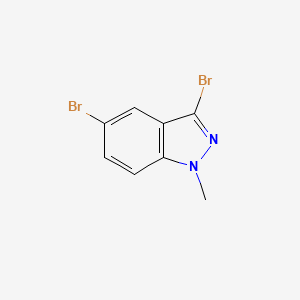
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
